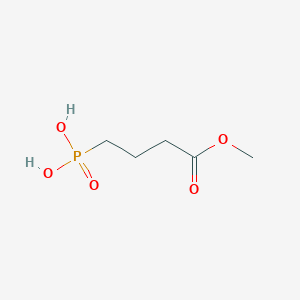
4-Phosphonobutanoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-phosphonobutanoate is an organic compound with the molecular formula C5H11O5P It is a derivative of butanoic acid, where a phosphonate group is attached to the fourth carbon atom
Applications De Recherche Scientifique
Methyl 4-phosphonobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
Methyl 4-phosphonobutanoate (MPB) is a compound structurally related to glutamate . It primarily targets the glutamate receptors in the brain, specifically the metabotropic glutamate receptors (mGluRs) . These receptors play a crucial role in mediating excitatory synaptic transmission, particularly during synaptic hyperactivity .
Mode of Action
MPB interacts with its targets, the mGluRs, by mimicking the natural ligand, glutamate . This interaction can lead to a decrease in L-glutamate release from rat hippocampal synaptosomes and also depress glutamatergic synaptic transmission . The inhibition of glutamate release was found to be dose-dependent and could be reversed by kainate antagonists .
Biochemical Pathways
MPB affects the methylerythritol phosphate (MEP) pathway , which is responsible for the biosynthesis of a substantial number of natural compounds of biological and biotechnological importance . The MEP pathway is also involved in the synthesis of isoprenoid precursors, isopentenyl diphosphate, and dimethylallyl diphosphate in most bacteria, some eukaryotic parasites, and the plastids of plant cells .
Pharmacokinetics
Based on the pharmacokinetics of similar compounds, it can be inferred that mpb, like other large molecules, would primarily be eliminated via catabolism to peptides and amino acids . The rate and extent of MPB distribution would likely be slow and dependent on extravasation in tissue, distribution within the particular tissue, and degradation .
Result of Action
The primary result of MPB’s action is the modulation of glutamate release in the brain. By interacting with mGluRs, MPB can decrease the release of L-glutamate from synaptosomes, thereby affecting glutamatergic synaptic transmission . This could potentially have implications in the regulation of neurological processes where glutamate plays a key role.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-phosphonobutanoate can be synthesized through several methods. One common approach involves the reaction of butanoic acid with a phosphonate ester under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of methyl 4-phosphonobutanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-phosphonobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The ester group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various esters and amides.
Comparaison Avec Des Composés Similaires
- Methyl 4-phosphonobutyrate
- Ethyl 4-phosphonobutanoate
- Butyl 4-phosphonobutanoate
Comparison: Methyl 4-phosphonobutanoate is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its ethyl and butyl analogs, the methyl ester is more volatile and has a lower boiling point, making it easier to handle in certain reactions. Additionally, the presence of the phosphonate group distinguishes it from other butanoate esters, providing unique chemical properties and potential biological activities.
Propriétés
IUPAC Name |
(4-methoxy-4-oxobutyl)phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O5P/c1-10-5(6)3-2-4-11(7,8)9/h2-4H2,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXDNVXWIJHPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2440787.png)
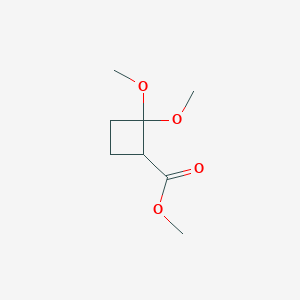
![1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2440791.png)
![3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2440794.png)
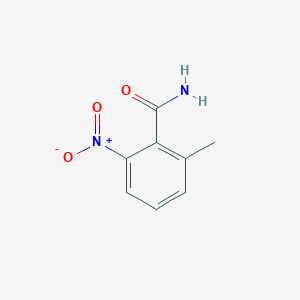
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2440797.png)
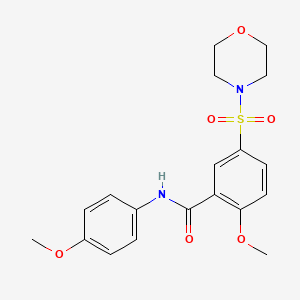
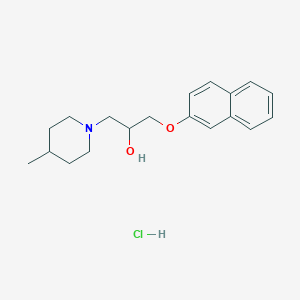
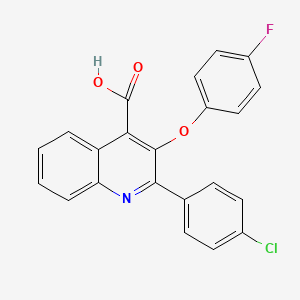

![6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2440806.png)
![2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2440807.png)
